molecular formula C17H17N B052470 Pyridine, 4-ethenyl-, polymer with diethenylbenzene CAS No. 9017-40-7

Pyridine, 4-ethenyl-, polymer with diethenylbenzene

Cat. No. B052470
CAS RN: 9017-40-7
M. Wt: 235.32 g/mol
InChI Key: HUEZUDXJCGHIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04295952

Procedure details

One of the membranes thus obtained (C) was treated with an aqueous ethanol solution of NaOH to convert the --SO3H groups to their sodium salt form. The membrane (C) was then spread on one side with a mixture of the following molar composition: 90% of 4-vinylpyridine, 10% of divinylbenzene and 1% (by moles with respect to the total moles of monomers) dibenzoylperoxide and then was heated in a reactor at 80° C. for 3 hours to effect copolymerization to finally obtain an 0.05 mm thick 4-vinylpyridine/divinylbenzene copolymer layer on one side of the sulfonated membrane (C).
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Na].[CH:4]([C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1)=[CH2:5].[CH:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH:20]=[CH2:21])=[CH2:13].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(O)C>[CH:4]([C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1)=[CH2:5].[CH:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH:20]=[CH2:21])=[CH2:13] |f:0.1,7.8,^1:2|

Inputs

Step One
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
copolymerization

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=NC=C1.C(=C)C1=C(C=CC=C1)C=C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.